molecular formula C7H16ClNOS B13602929 3-(Aminomethyl)-4,4-dimethylthiolan-3-olhydrochloride

3-(Aminomethyl)-4,4-dimethylthiolan-3-olhydrochloride

Cat. No.: B13602929
M. Wt: 197.73 g/mol
InChI Key: AQAFQPMIQBPINT-UHFFFAOYSA-N
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Description

3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride is a chemical compound that features a thiolane ring with an aminomethyl group and two methyl groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride typically involves the reaction of 4,4-dimethylthiolan-3-one with formaldehyde and ammonia. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl compound. The hydrochloride salt is then formed by treating the free base with hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the use of catalysts. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form the corresponding thiol.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and protein interactions.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or electrostatic interactions with the active sites of enzymes, thereby modulating their activity. The thiolane ring may also play a role in stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(aminomethyl)-4,4-dimethylthiolan-3-ol hydrochloride is unique due to its thiolane ring structure, which imparts distinct chemical properties and reactivity compared to other aminomethyl compounds

Properties

Molecular Formula

C7H16ClNOS

Molecular Weight

197.73 g/mol

IUPAC Name

3-(aminomethyl)-4,4-dimethylthiolan-3-ol;hydrochloride

InChI

InChI=1S/C7H15NOS.ClH/c1-6(2)4-10-5-7(6,9)3-8;/h9H,3-5,8H2,1-2H3;1H

InChI Key

AQAFQPMIQBPINT-UHFFFAOYSA-N

Canonical SMILES

CC1(CSCC1(CN)O)C.Cl

Origin of Product

United States

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